![molecular formula C23H17ClN4O2S B307376 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307376.png)
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. The purpose of
作用機序
The mechanism of action of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to have antibacterial and antifungal properties, as well as anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential use as an antitumor agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further study its mechanism of action in order to optimize its use as an antitumor agent. Another direction is to study its potential use as an antibacterial and antifungal agent. Additionally, it may be useful to study its potential use as an anti-inflammatory agent.
合成法
The synthesis of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone can be achieved through a multistep reaction. The first step involves the reaction of 2-naphthol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)naphthalene-1-ol. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chloroacetyl)naphthalene-1-thiosemicarbazone, which is further reacted with 2,3-dichloroquinoxaline to form the final product.
科学的研究の応用
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential use in various fields of research. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its antibacterial and antifungal properties, as well as its potential use as an anti-inflammatory agent.
特性
分子式 |
C23H17ClN4O2S |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
1-(10-chloro-3-methylsulfanyl-6-naphthalen-1-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13(29)28-19-11-10-15(24)12-18(19)20-21(25-23(31-2)27-26-20)30-22(28)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,22H,1-2H3 |
InChIキー |
FYTFISSWXIOFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B307295.png)
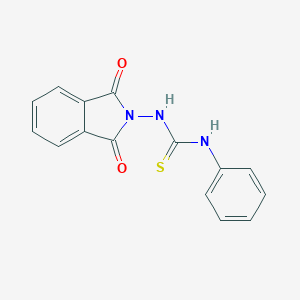
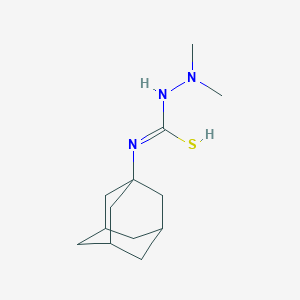
![4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]imino}-1,2-di(4-toluidino)ethylidene]benzenesulfonamide](/img/structure/B307299.png)
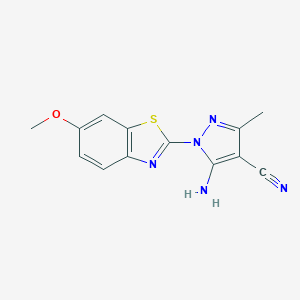

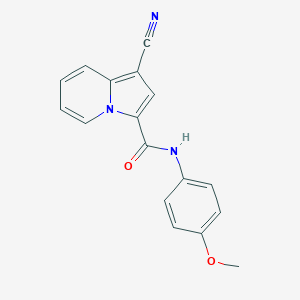

![Ethyl [2-tert-butyl-1,2-bis(4-methylbenzoyl)hydrazino]acetate](/img/structure/B307309.png)

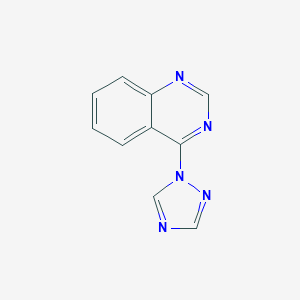
![4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307314.png)
![3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307315.png)
![4-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307316.png)